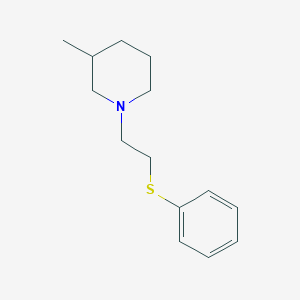![molecular formula C24H30N2O2S B397269 2-METHYL-N-[3-(4-METHYLPIPERIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE](/img/structure/B397269.png)
2-METHYL-N-[3-(4-METHYLPIPERIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-N-[3-(4-METHYLPIPERIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide core, a piperidine ring, and a cycloheptathiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[3-(4-METHYLPIPERIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Cycloheptathiophene Core: This can be achieved through a series of cyclization reactions involving thiophene derivatives.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Coupling with Benzamide: The final step involves coupling the cycloheptathiophene-piperidine intermediate with a benzamide derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Material Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving the piperidine and thiophene moieties.
Mechanism of Action
The mechanism of action of 2-METHYL-N-[3-(4-METHYLPIPERIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the benzamide moiety could inhibit enzyme activity. The cycloheptathiophene core may also play a role in modulating the compound’s overall activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound shares structural similarities with the presence of a benzamide core and a piperidine ring.
Indole Derivatives: Compounds containing indole moieties also exhibit diverse biological activities and can be compared in terms of their pharmacological properties.
Uniqueness
The uniqueness of 2-METHYL-N-[3-(4-METHYLPIPERIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE lies in its combination of a cycloheptathiophene core with a benzamide and piperidine moiety, which imparts distinct chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C24H30N2O2S |
|---|---|
Molecular Weight |
410.6g/mol |
IUPAC Name |
2-methyl-N-[3-(4-methylpiperidine-1-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]benzamide |
InChI |
InChI=1S/C24H30N2O2S/c1-16-12-14-26(15-13-16)24(28)21-19-10-4-3-5-11-20(19)29-23(21)25-22(27)18-9-7-6-8-17(18)2/h6-9,16H,3-5,10-15H2,1-2H3,(H,25,27) |
InChI Key |
DMPHRRPQLFOOKK-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC=CC=C4C |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{[(2,2-dimethoxyethyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylurea](/img/structure/B397193.png)
![4-[5-Chloro-4-(2-{[3-chloro-2,5-difluoro-6-(4-morpholinyl)-4-pyridinyl]oxy}phenoxy)-3,6-difluoro-2-pyridinyl]morpholine](/img/structure/B397195.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(4-methoxyphenyl)ethyl]amino}methylidene]-3-phenylurea](/img/structure/B397196.png)
![4-BUTYL-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B397197.png)


![2-(2,6-Dimethyl-4-morpholinyl)ethyl 2-[(4-methylphenyl)sulfanyl]ethyl ether](/img/structure/B397201.png)
![2-chloro-10-[3-chloro-5-fluoro-2,6-di(1-piperidinyl)-4-pyridinyl]-10H-phenothiazine](/img/structure/B397203.png)



